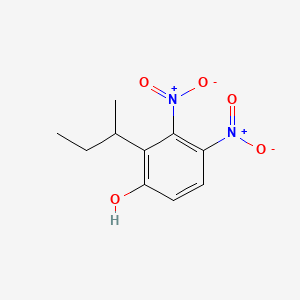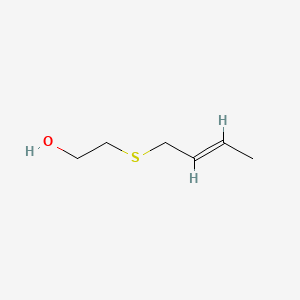
2-(2-Butenylthio)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Butenylthio)ethanol: is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a butenyl group attached to a thioether and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butenylthio)ethanol typically involves the reaction of 2-butenylthiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Butenylthiol+Ethylene oxide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Butenylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Butenylthio)acetaldehyde or 2-(2-Butenylthio)acetic acid.
Reduction: Formation of 2-(2-Butylthio)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(2-Butenylthio)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Butenylthio)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, modulating biological processes and exerting various effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Butylthio)ethanol: Similar structure but with a saturated butyl group instead of a butenyl group.
2-(2-Butenylthio)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2-(2-Butenylthio)acetaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
2-(2-Butenylthio)ethanol is unique due to the presence of both a thioether and an unsaturated butenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its saturated or differently substituted analogs.
Propiedades
Número CAS |
82010-89-7 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
2-[(E)-but-2-enyl]sulfanylethanol |
InChI |
InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h2-3,7H,4-6H2,1H3/b3-2+ |
Clave InChI |
CVRGMEGHJGCFII-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CSCCO |
SMILES canónico |
CC=CCSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


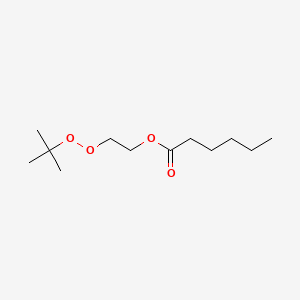

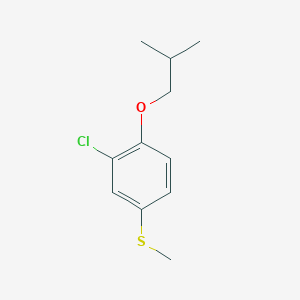
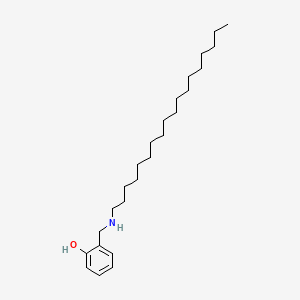
![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
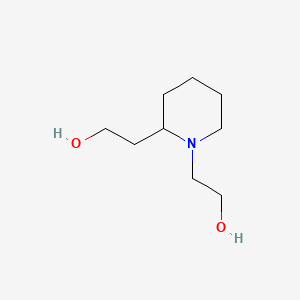
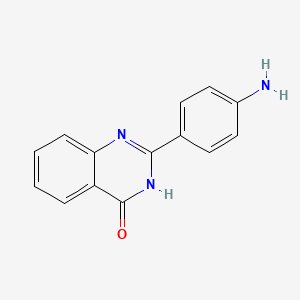
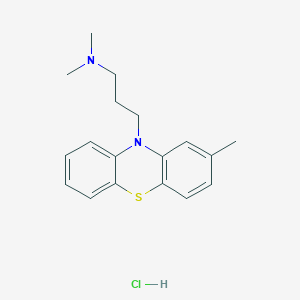
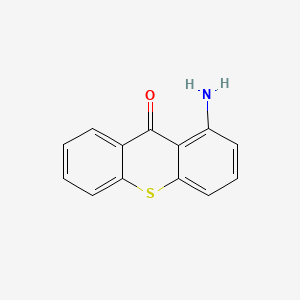
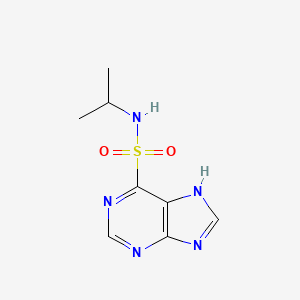

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
